
Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate is a chemical compound with the molecular formula C8H13F2NO2 It is characterized by the presence of a cyclohexane ring substituted with amino and carboxylate groups, along with two fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Fluorination: Introduction of fluorine atoms at the 3,3-positions of the cyclohexane ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Amination: Introduction of the amino group at the 4-position through nucleophilic substitution reactions.
Esterification: Conversion of the carboxylic acid group to its methyl ester form using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
科学研究应用
Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino and carboxylate groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by affecting its lipophilicity and metabolic resistance.
相似化合物的比较
Similar Compounds
Methyl trans-4-amino-3-fluorocyclohexane-1-carboxylate: Similar structure with one fluorine atom.
Methyl trans-4-amino-3,3-dichlorocyclohexane-1-carboxylate: Similar structure with chlorine atoms instead of fluorine.
Methyl trans-4-amino-3,3-dibromocyclohexane-1-carboxylate: Similar structure with bromine atoms instead of fluorine.
Uniqueness
Methyl trans-4-amino-3,3-difluorocyclohexane-1-carboxylate is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These include increased stability, resistance to metabolic degradation, and potential for enhanced biological activity compared to its analogs with different halogen substitutions.
属性
分子式 |
C8H13F2NO2 |
|---|---|
分子量 |
193.19 g/mol |
IUPAC 名称 |
methyl (1R,4R)-4-amino-3,3-difluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13F2NO2/c1-13-7(12)5-2-3-6(11)8(9,10)4-5/h5-6H,2-4,11H2,1H3/t5-,6-/m1/s1 |
InChI 键 |
PMYSWJYBAWXQEL-PHDIDXHHSA-N |
手性 SMILES |
COC(=O)[C@@H]1CC[C@H](C(C1)(F)F)N |
规范 SMILES |
COC(=O)C1CCC(C(C1)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


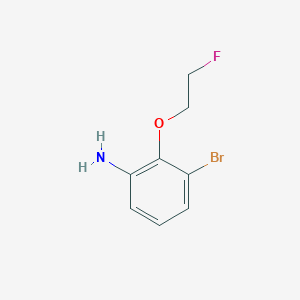
![(1R,4S)-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B15238815.png)


![Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B15238838.png)
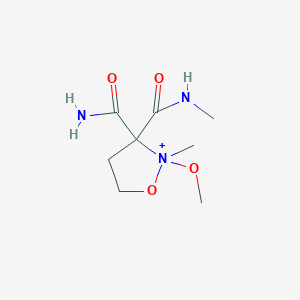
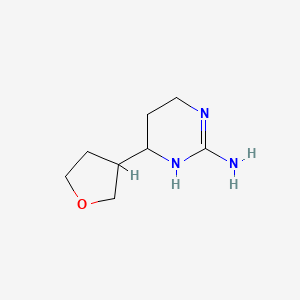


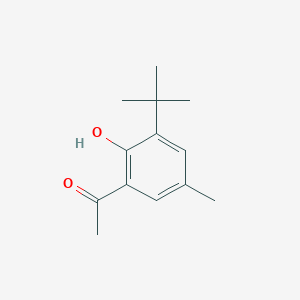
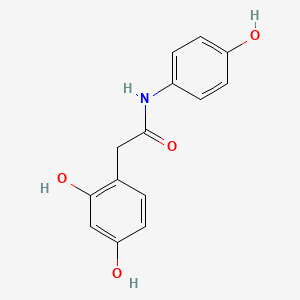

![6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B15238902.png)
![benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15238904.png)
